molecular formula C14H11ClN2O4S2 B1423853 N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide CAS No. 303987-78-2

N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide

Cat. No.: B1423853
CAS No.: 303987-78-2
M. Wt: 370.8 g/mol
InChI Key: YSDMJNXAVNBGID-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-C][1,2]thiazine-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound features a thieno[3,2-C][1,2]thiazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-C][1,2]thiazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-C][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions

    Introduction of the Chlorophenyl Group: This can be accomplished via electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the thieno[3,2-C][1,2]thiazine core.

    Hydroxylation and Carboxamide Formation: The hydroxy group can be introduced through oxidation reactions, while the carboxamide moiety is typically formed through amidation reactions involving carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming more stable derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thieno[3,2-C][1,2]thiazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-C][1,2]thiazine-3-carboxamide has shown potential in various assays. It can act as an enzyme inhibitor or a ligand for receptor studies, aiding in the understanding of biological pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets involved in diseases, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-C][1,2]thiazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme function or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-C][1,2]thiazine-3-carboxamide
  • N-(4-Bromophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-C][1,2]thiazine-3-carboxamide
  • N-(4-Fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-C][1,2]thiazine-3-carboxamide

Uniqueness

The uniqueness of N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-C][1,2]thiazine-3-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The chlorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

-thieno[3,2-C][1,2]thiazine-3-carboxamide, highlighting its synthesis, reactions, applications, and unique characteristics.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxothieno[3,2-c]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S2/c1-17-10-6-7-22-12(10)11(18)13(23(17,20)21)14(19)16-9-4-2-8(15)3-5-9/h2-7,18H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDMJNXAVNBGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(S1(=O)=O)C(=O)NC3=CC=C(C=C3)Cl)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide
Reactant of Route 2
N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide
Reactant of Route 3
N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide
Reactant of Route 5
N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide
Reactant of Route 6
N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide

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